molecular formula C9H19NO2 B6226315 rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine, trans CAS No. 2277039-19-5

rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine, trans

Cat. No.: B6226315
CAS No.: 2277039-19-5
M. Wt: 173.3
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Description

rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine, trans: is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with an amine group and a 2-methoxyethoxy group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine, trans typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone as the starting material.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with 2-methoxyethanol in the presence of an acid catalyst to form the intermediate 2-(2-methoxyethoxy)cyclohexanone.

    Reductive Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine, trans would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analogue with a cyclohexane ring and an amine group.

    2-Methoxyethoxycyclohexane: Lacks the amine group but has a similar ether linkage.

    trans-2-Aminocyclohexanol: Contains an amine and a hydroxyl group on the cyclohexane ring.

Uniqueness

rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine, trans is unique due to the presence of both the 2-methoxyethoxy group and the amine group on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogues.

Properties

CAS No.

2277039-19-5

Molecular Formula

C9H19NO2

Molecular Weight

173.3

Purity

95

Origin of Product

United States

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